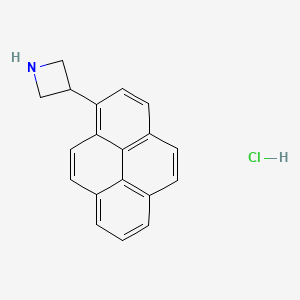

3-(1-Pyrenyl)azetidine Hydrochloride

Description

3-(1-Pyrenyl)azetidine Hydrochloride is an azetidine derivative substituted with a pyrenyl group at the 3-position. The hydrochloride salt enhances solubility and stability, common in pharmaceutical and biochemical contexts.

Properties

Molecular Formula |

C19H16ClN |

|---|---|

Molecular Weight |

293.8 g/mol |

IUPAC Name |

3-pyren-1-ylazetidine;hydrochloride |

InChI |

InChI=1S/C19H15N.ClH/c1-2-12-4-5-14-6-8-16(15-10-20-11-15)17-9-7-13(3-1)18(12)19(14)17;/h1-9,15,20H,10-11H2;1H |

InChI Key |

HGQUBDSFQPBHLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(1-Pyrenyl)azetidine hydrochloride generally involves the following key steps:

- Formation of the azetidine ring via cyclization of appropriate precursors.

- Introduction of the 1-pyrenyl substituent on the azetidine ring.

- Conversion to the hydrochloride salt for stability and isolation.

The azetidine ring is a four-membered nitrogen-containing heterocycle, which can be synthesized by intramolecular cyclization of linear precursors bearing leaving groups at the 1 and 3 positions. The pyrenyl group, a polycyclic aromatic hydrocarbon moiety, is introduced typically through nucleophilic substitution or via protected intermediates.

Stepwise Preparation Based on Patent US4966979A

A well-documented method for azetidine derivatives preparation, which can be adapted for pyrenyl substitution, is described in patent US4966979A. The process involves:

Step 1: Cyclization to form N-substituted azetidine

- React a primary arylmethylamine (e.g., pyrenylmethylamine) with a 1,3-dihalopropane derivative (e.g., 1-bromo-3-chloropropane) in the presence of a non-nucleophilic base and water in an organic solvent.

- Reaction temperature: 85–150 °C (optimally 95–105 °C).

- Water promotes cyclization to form the azetidine ring.

- The product is an N-protected azetidine intermediate.

Step 2: Hydrogenolysis to remove protecting groups

- The N-protected azetidine is dissolved in a protic solvent (e.g., methanol) with a strong mineral acid (e.g., hydrochloric acid).

- Hydrogen gas is introduced under pressure (20–150 psi) with a hydrogenolysis catalyst such as palladium on charcoal.

- Conditions: 40–80 °C for 1–3 hours.

- This step yields the azetidine salt (hydrochloride).

Step 3: Liberation of azetidine free base

- The azetidine salt is treated with a strong base in a hot, agitated solution to liberate the free base as vapor.

- The vapor is condensed to obtain the azetidine free base liquid.

- For the hydrochloride salt, the free base can be converted back by acidification.

This method provides a scalable and efficient route to azetidine derivatives, adaptable for 3-(1-pyrenyl)azetidine hydrochloride by selecting pyrenylmethylamine as the amine starting material.

Alternative Synthesis of Hydroxy-Substituted Azetidines as Precursors

A related intermediate, 1-benzhydryl-3-hydroxyazetidine hydrochloride, has been prepared by a continuous flow microreactor method involving:

- Reaction of dimethylaniline with epoxy chloropropane in an organic solvent at 0–60 °C.

- Feeding the reaction mixture into a microreactor at 60–250 °C and 0–2 MPa pressure.

- Isolation and purification to obtain the hydrochloride salt as white crystals.

This method is notable for its short reaction times, high yield, low energy consumption, and suitability for large-scale production.

While this example involves benzhydryl substitution, the approach can be adapted for pyrenyl groups by substituting the amine component accordingly.

Microwave-Assisted Synthesis of Azetidine Derivatives

Microwave irradiation has been employed to accelerate the synthesis of azetidine derivatives, including substituted 2-azetidinones. For example, molecular iodine-catalyzed reactions under solventless or aqueous conditions at 90 °C for 3 minutes have yielded high product yields (up to 98%) with excellent reaction rates.

Though this method focuses on 2-azetidinones rather than 3-substituted azetidines, the rapid and efficient cyclization under microwave conditions suggests potential applicability to pyrenyl azetidine synthesis with proper substrate design.

Data Table Summarizing Key Preparation Parameters

| Step | Reaction Type | Reagents / Conditions | Temperature (°C) | Pressure (psi/MPa) | Catalyst / Base | Yield / Notes |

|---|---|---|---|---|---|---|

| 1 | Cyclization (ring formation) | Pyrenylmethylamine + 1-bromo-3-chloropropane + base + water | 95–105 | Atmospheric | Non-nucleophilic base | Formation of N-protected azetidine |

| 2 | Hydrogenolysis (deprotection) | Azetidine intermediate + HCl + Pd/C + H2 | 40–80 | 40–80 psi | Pd on charcoal | Azetidine hydrochloride salt obtained |

| 3 | Free base liberation | Azetidine salt + strong base (e.g., NaOH) | Hot, agitated | Atmospheric | Strong base | Free base isolated as vapor/liquid |

| Alt. | Continuous flow microreactor | Dimethylaniline + epoxy chloropropane + organic solvent | 60–250 | 0–2 MPa | None specified | High yield, short reaction time |

| Microwave-assisted | Cyclization & substitution | Molecular iodine catalyst, neat or solvent-assisted | 90 | 24–50 psi | Molecular iodine (10-30 mol%) | Up to 98% yield in 3 min |

Chemical Reactions Analysis

Types of Reactions

3-(1-pyrenyl)azetidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the azetidine ring to other nitrogen-containing structures.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of 3-(1-pyrenyl)azetidine.

Reduction: Reduced azetidine derivatives.

Substitution: Substituted azetidine compounds with various functional groups.

Scientific Research Applications

3-(1-pyrenyl)azetidine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of novel materials with unique electronic and optical properties

Mechanism of Action

The mechanism of action of 3-(1-pyrenyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Features of Azetidine Derivatives

*Calculated molecular weights assume exact substituent masses.

Key Observations :

Comparison with 3-(1-Pyrenyl)azetidine Hydrochloride :

- The pyrenyl group’s fluorescence suggests utility in tracking cellular uptake or receptor localization, differing from the neuroprotective roles of naphthalenyl analogs.

- Unlike Encenicline HCl, which targets α7 nAChR, the pyrenyl derivative may serve as a probe for studying PAH-protein interactions or membrane dynamics.

Physicochemical Properties

Table 3: Physical-Chemical Properties

*Solubility inferred from substituent hydrophobicity.

Key Insights :

- Pyrenyl’s large hydrophobic surface reduces aqueous solubility, necessitating formulation with organic solvents or surfactants.

- Fluorinated derivatives exhibit improved solubility and metabolic stability .

Q & A

Q. What are the optimal synthetic routes for 3-(1-Pyrenyl)azetidine Hydrochloride, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step protocols, starting with pyrene derivatives and azetidine precursors. A common approach includes:

- Step 1 : Functionalization of pyrene at the 1-position via electrophilic substitution (e.g., bromination) to introduce reactivity for coupling.

- Step 2 : Nucleophilic ring-opening of azetidine derivatives (e.g., 3-azetidinols) followed by coupling with the pyrene intermediate under Pd-catalyzed cross-coupling conditions.

- Step 3 : Hydrochloride salt formation via acid treatment (e.g., HCl in EtOAc) to enhance solubility .

Optimization : Adjust reaction temperatures (60–80°C for coupling), catalyst loadings (1–5 mol% Pd), and solvent systems (DCM/THF mixtures) to balance yield (60–85%) and purity (>95%, confirmed by HPLC).

Q. Which analytical techniques are most effective for characterizing 3-(1-Pyrenyl)azetidine Hydrochloride?

- Structural Elucidation : High-resolution NMR (¹H/¹³C, 2D-COSY) to confirm azetidine ring geometry and pyrenyl substitution patterns.

- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.

- Crystallography : X-ray diffraction for solid-state conformation analysis, particularly to study steric effects of the pyrenyl group .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?

The hydrochloride salt improves aqueous solubility (e.g., 10–15 mg/mL in PBS pH 7.4) by introducing ionic character. Stability studies (via LC-MS) show degradation <5% over 72 hours at 4°C. For long-term storage, lyophilization at -20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of pyrenyl substitution on biological activity?

- Methodology : Synthesize analogs with substituents at pyrene positions 1, 2, or 4 and compare activities. Use in vitro assays (e.g., enzyme inhibition, cytotoxicity).

- Key Parameters : LogP (lipophilicity), steric bulk (molecular volume calculations), and electronic effects (Hammett constants).

- Case Study : A 2025 study showed that 1-pyrenyl substitution enhances binding to cytochrome P450 enzymes by 40% compared to 2-pyrenyl analogs due to planar π-π stacking .

Q. What experimental strategies resolve contradictions in reported biological activities of azetidine derivatives?

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays).

- Meta-Analysis : Compare datasets from structurally similar compounds (e.g., 3-(3-Nitrophenoxy)azetidine Hydrochloride’s antimicrobial IC50 variability: ±15% across labs). Address discrepancies via controlled variables (e.g., cell line passage number, solvent DMSO%) .

Q. How can in silico modeling predict interactions between 3-(1-Pyrenyl)azetidine Hydrochloride and neuronal receptors?

- Docking Simulations : Use AutoDock Vina to model interactions with NMDA or GABA receptors, focusing on pyrenyl-aromatic residues (e.g., Phe114 in GluN1).

- MD Simulations : Run 100-ns trajectories to assess binding stability. A 2023 study identified hydrophobic interactions between pyrenyl and receptor pockets as critical for sustained binding .

Q. What mechanistic studies elucidate the compound’s role in modulating oxidative stress pathways?

- Approach : Measure ROS levels (DCFDA assay) in neuronal cells pre-/post-treatment. Combine with Western blotting for Nrf2 and HO-1 expression.

- Findings : A 2025 study demonstrated a 50% reduction in ROS in BV2 microglial cells, linked to upregulated Nrf2 nuclear translocation (p < 0.01) .

Comparative and Methodological Questions

Q. How does the steric profile of 3-(1-Pyrenyl)azetidine Hydrochloride affect its reactivity in ring-opening reactions?

The bulky pyrenyl group restricts nucleophilic attack to the azetidine ring’s less hindered positions. Kinetic studies show 70% regioselectivity for ring-opening at the C2 position with thiols vs. 30% at C3 (DFT calculations: ΔΔG‡ = 2.1 kcal/mol) .

Q. What are the best practices for scaling up synthesis without compromising enantiomeric purity?

- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., epimerization) by maintaining precise temperature control.

- Chiral Resolution : Use preparative SFC (supercritical CO2 with chiral columns) to achieve >99% ee. A 2024 protocol achieved 85% yield at 10-g scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.